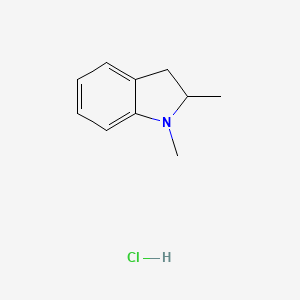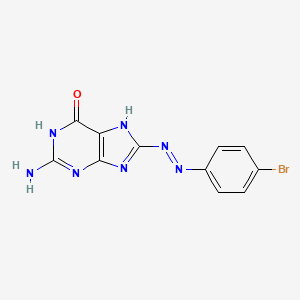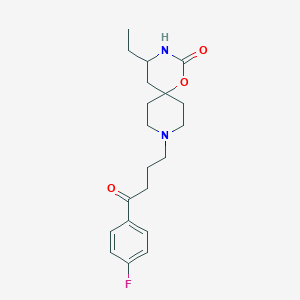
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid is a compound that combines two distinct chemical entities. The first part, 2-benzhydryloxy-N,N-dimethylethanamine, is known for its applications in various fields, including pharmaceuticals. The second part, 2-methoxypropane-1,2,3-tricarboxylic acid, is a tricarboxylic acid derivative. Together, these compounds exhibit unique properties that make them valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine typically involves the reaction of benzhydrol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
For 2-methoxypropane-1,2,3-tricarboxylic acid, the synthesis involves the esterification of citric acid with methanol. This reaction is typically catalyzed by an acid catalyst and carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The processes are designed to be efficient and environmentally friendly, adhering to industry standards and regulations .
Analyse Des Réactions Chimiques
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
2-methoxypropane-1,2,3-tricarboxylic acid primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction with alcohols in the presence of an acid catalyst, while hydrolysis involves breaking down the ester bonds using water and a base or acid catalyst .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Esterification: Alcohols, acid catalysts.
Hydrolysis: Water, base or acid catalysts.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted amines or ethers.
Esterification: Esters.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
2-benzhydryloxy-N,N-dimethylethanamine is widely used in pharmaceutical research for its potential therapeutic properties. It is studied for its effects on the central nervous system and its potential as an antihistamine .
2-methoxypropane-1,2,3-tricarboxylic acid is used in the synthesis of various organic compounds and as a chelating agent in industrial applications. It is also studied for its potential use in biodegradable polymers and as a precursor for the synthesis of other tricarboxylic acid derivatives .
Mécanisme D'action
The mechanism of action of 2-benzhydryloxy-N,N-dimethylethanamine involves its interaction with histamine receptors in the body. By blocking these receptors, it prevents the action of histamine, thereby reducing allergic reactions and symptoms .
2-methoxypropane-1,2,3-tricarboxylic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in various industrial applications, including water treatment and metal extraction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Similar to 2-benzhydryloxy-N,N-dimethylethanamine, it is used as an antihistamine.
Citric Acid: Similar to 2-methoxypropane-1,2,3-tricarboxylic acid, it is a tricarboxylic acid used in various industrial applications.
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine is unique due to its specific interaction with histamine receptors, making it a potent antihistamine. 2-methoxypropane-1,2,3-tricarboxylic acid is unique for its methoxy group, which enhances its chelating properties compared to other tricarboxylic acids .
Propriétés
Formule moléculaire |
C24H31NO8 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H21NO.C7H10O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-14-7(6(12)13,2-4(8)9)3-5(10)11/h3-12,17H,13-14H2,1-2H3;2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
ASDBZPGDZBFZAH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COC(CC(=O)O)(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)



![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)





